molecular formula C11H13BrN2O2 B8282522 2-(2-Bromobutyrylamino) benzamide

2-(2-Bromobutyrylamino) benzamide

Cat. No.: B8282522
M. Wt: 285.14 g/mol
InChI Key: HKUMQNGQZIRVQZ-UHFFFAOYSA-N
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Description

2-(2-Bromobutyrylamino) benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a 2-bromobutyrylamino group at the ortho position. Brominated benzamides, such as 2-bromo-benzamide (C₇H₆BrNO, MW 200.03, CAS 4001-73-4), share similarities in molecular weight and halogen substitution patterns, which influence reactivity and solubility .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

2-(2-bromobutanoylamino)benzamide

InChI

InChI=1S/C11H13BrN2O2/c1-2-8(12)11(16)14-9-6-4-3-5-7(9)10(13)15/h3-6,8H,2H2,1H3,(H2,13,15)(H,14,16)

InChI Key

HKUMQNGQZIRVQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Bromo-Benzamide (CAS 4001-73-4)
  • Structure : A simple brominated benzamide with a bromine atom at the ortho position.
  • Properties : Molecular weight 200.03, IR spectral data showing characteristic peaks (e.g., 1991 cm⁻¹ artifact due to grating changes) .
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)
  • Structure : Benzamide with a dimethoxyphenethylamine substituent.
  • Properties : Melting point 90°C, synthesized via benzoyl chloride reaction (80% yield) .
Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)
  • Structure: Antiarrhythmic drug with a diethylaminoethyl side chain.
  • Applications : Widely used in cardiac arrhythmia treatment .
  • Comparison: The diethylaminoethyl group confers basicity and water solubility, contrasting with the hydrophobic bromobutyryl group in the target compound.

Pharmacological Activities

Antimicrobial and Anticancer Benzamides
  • 2-Azetidinone Derivatives: Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) exhibits potent antimicrobial activity against Gram-positive bacteria, while compound 17 shows anticancer activity against MCF7 cells .
  • Comparison: The azetidinone ring in these derivatives introduces conformational rigidity, enhancing target binding—a feature absent in 2-(2-bromobutyrylamino) benzamide.
Neuroleptic Benzamides (Amisulpride, Sulpiride)
  • Structure : Substituted benzamides with sulphide or indole groups.
  • Activity : Used as antipsychotics due to dopamine receptor antagonism .
  • Comparison: The bromobutyrylamino group may confer distinct receptor affinity compared to sulphonamide or indole substituents.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Bioactivity
2-(2-Bromobutyrylamino) benzamide* ~300 (estimated) Not reported Bromobutyrylamino Unknown (hypothetical)
2-Bromo-benzamide 200.03 Not reported Bromine Limited activity
Rip-B 313.35 90 Dimethoxyphenethyl Not specified
Procainamide 235.33 165–168 Diethylaminoethyl Antiarrhythmic
Compound 4 (Azetidinone) 422.29 Not reported Chlorophenyl, azetidinone Antimicrobial

*Estimated based on structural analogs.

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